Apparicine

xanthine oxidase gout enzyme inhibition

Apparicine is a vallesamine-subgroup monoterpenoid indole alkaloid with a unique 1-azabicyclo[4.2.2]decane core that distinguishes it from iboga-, corynanthean-, and aspidospermatan-type scaffolds. It simultaneously binds opioid (Kᵢ ≈ 2.65 μM) and adenosine A₁ receptors, inhibits xanthine oxidase at sub-micromolar potency comparable to allopurinol, and shows zero cytotoxicity against MCF-7 and A-549 cells—making it an ideal negative control and dual-target analgesic probe. With a reproducible IC₅₀ of 3.0 μg mL⁻¹ against P. falciparum W2, it serves as a benchmark for antiplasmodial SAR. Researchers requiring a multi-target natural product with defined pharmacology should procure this authenticated standard.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 2122-36-3
Cat. No. B207867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApparicine
CAS2122-36-3
Synonymsapparicine
pericalline
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3
InChIInChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3-/t14-/m1/s1
InChIKeyLCVACABZTLIWCE-CRAFIKPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Apparicine (CAS 2122‑36‑3): Compound Class and Baseline Characteristics for Research Selection


Apparicine is a monoterpenoid tricyclic indole alkaloid belonging to the vallesamine subgroup, with the molecular formula C₁₈H₂₀N₂ and a molecular weight of 264.36 g mol⁻¹ [1]. It was the first member of the vallesamine group to be isolated and structurally characterised, originally obtained from Aspidosperma species [2]. The compound is also known by the synonyms gomezine, pericalline and tabernoschizine, and its absolute stereochemistry is defined as (−)-apparicine [1]. Apparicine has drawn sustained interest because of its multi‑target pharmacological profile, which spans opioid and adenosine receptor binding, xanthine oxidase inhibition, antiviral activity, and moderate antiplasmodial effects.

Apparicine (CAS 2122‑36‑3): Why In‑Class Indole Alkaloids Cannot Be Interchanged in Research Protocols


Although several monoterpenoid indole alkaloids co‑occur with apparicine in Tabernaemontana and Aspidosperma species, they cannot serve as drop‑in substitutes. Apparicine possesses a unique 1‑azabicyclo[4.2.2]decane core that distinguishes it from the iboga‑type, corynanthean‑type and aspidospermatan‑type scaffolds that dominate this family [1]. Its biological signature is equally distinctive: apparicine is a rare example of a natural product that simultaneously binds to opioid receptors, adenosine A₁ receptors and inhibits xanthine oxidase at sub‑micromolar potency, whereas close structural analogues such as tubotaiwine and ellipticine show divergent target engagement and cytotoxicity profiles [2][3]. Relying on a generic “indole alkaloid” classification therefore introduces uncontrolled variables in receptor pharmacology, enzyme inhibition and cell‑based assays, making compound‑specific validation essential before procurement.

Apparicine (CAS 2122‑36‑3): Quantitative Differentiation Evidence Against Key Comparators


Apparicine Inhibits Xanthine Oxidase with Potency Equal to the Clinical Standard Allopurinol

In a direct head‑to‑head comparison within a single study, apparicine inhibited xanthine oxidase with an IC₅₀ of 0.65 μM, essentially matching the 0.60 μM IC₅₀ of the first‑line clinical drug allopurinol [1]. This places apparicine among the most potent plant‑derived xanthine oxidase inhibitors known, whereas many structurally related indole alkaloids from the same source were inactive or substantially weaker.

xanthine oxidase gout enzyme inhibition

Apparicine Demonstrates Dual Opioid and Adenosine Receptor Activity, Distinguished from the Co‑Occurring Alkaloid Tubotaiwine

In a paired isolation‑and‑assay study, apparicine and tubotaiwine were co‑fractionated from Tabernaemontana pachysiphon and tested side‑by‑side. At the opiate receptor, apparicine displayed a Kᵢ of 2.65 ± 1.56 μM, compared with 1.65 ± 0.81 μM for tubotaiwine [1]. However, apparicine additionally bound to adenosine A₁ receptors in the micromolar range and produced in‑vivo analgesia in the mouse abdominal constriction test, whereas tubotaiwine‘s adenosine affinity and analgesic profile were not separately quantified in the same study.

opioid receptor adenosine A₁ receptor analgesic discovery

Apparicine Lacks Cytotoxicity Against MCF‑7 and A‑549 Cancer Lines, Unlike Co‑Isolated Bisindole Alkaloids from the Same Plant

When all alkaloids isolated from Tabernaemontana divaricata stems were evaluated under identical MTT assay conditions, apparicine exhibited no cytotoxicity against MCF‑7 human breast cancer or A‑549 human lung cancer cells [1][2]. In stark contrast, the co‑occurring bisindole alkaloids (compounds 2, 4 and 14) displayed potent cytotoxicity with IC₅₀ values spanning 2 nM to 8 μM against the same cell lines.

cytotoxicity MCF‑7 A‑549 cancer cell selectivity

Apparicine Displays Moderate Antiplasmodial Activity That Is Clearly Differentiated from Uleine and Ellipticine

Literature data compiled in a 2015 antiplasmodial study permit cross‑alkaloid comparison against chloroquine‑sensitive P. falciparum. Apparicine shows an IC₅₀ of 3.0 ± 1.4 μg mL⁻¹ against the W2 strain, whereas uleine and ellipticine exhibit IC₅₀ values of 0.75 ± 0.10 μg mL⁻¹ and 0.018 μg mL⁻¹, respectively [1]. This places apparicine in a moderate activity tier, providing a reference point for structure–activity relationship (SAR) campaigns aimed at improving the antiplasmodial index of indole alkaloids.

antiplasmodial malaria Plasmodium falciparum SAR

Apparicine (CAS 2122‑36‑3): Best Evidence‑Backed Research and Application Scenarios


Gout and Hyperuricemia Drug Discovery

Apparicine is one of the very few natural products that matches allopurinol’s sub‑micromolar xanthine oxidase inhibitory potency [1]. Research groups focused on urate‑lowering therapies can deploy apparicine as a natural‑product chemical probe to explore alternative xanthine oxidase binding modes, or as a scaffold for semi‑synthetic optimisation aiming to surpass allopurinol in selectivity or pharmacokinetics.

Multimodal Analgesic Pharmacology

Because apparicine simultaneously engages opioid receptors (Kᵢ ≈ 2.65 μM) and adenosine A₁ receptors (micromolar affinity), and has confirmed in‑vivo analgesic efficacy [1], it serves as a distinctive tool compound for studying dual‑target analgesic mechanisms. Unlike conolidine, which is reported as a non‑opioid analgesic, apparicine retains opioid activity, allowing comparative dissection of opioid‑versus‑adenosine contributions to pain relief.

Non‑Cytotoxic Indole Alkaloid Scaffold for Cancer‑Mechanism Studies

Apparicine’s complete lack of cytotoxicity against MCF‑7 and A‑549 cells [1] sets it apart from the majority of Tabernaemontana‑derived alkaloids that kill these lines at nanomolar to low‑micromolar concentrations. This property makes apparicine an ideal negative‑control compound in cancer‑cell assays, as well as a starting scaffold for designing probes that interrogate non‑cytotoxic targets in oncology.

Antiplasmodial Benchmark for Indole Alkaloid SAR

With a well‑documented IC₅₀ of 3.0 μg mL⁻¹ against P. falciparum W2 [1], apparicine provides a reproducible moderate‑activity reference point for SAR studies. Teams developing apparicine‑type analogs or screening vallesamine‑group alkaloids can use this benchmark to quantify potency improvements relative to the parent structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apparicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.